3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
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Overview
Description
3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, a pyridine ring, and a fluorobenzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine typically involves multi-step synthetic routes. One common approach is the reaction of 3-amino-1,2,4-triazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of triazole-containing compounds.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is not fully understood. it is believed to interact with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, interacting with various enzymes and receptors in the body. The fluorobenzylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Flupoxam: A triazole-containing herbicide.
Uniqueness
3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is unique due to the combination of the triazole ring, pyridine ring, and fluorobenzylsulfanyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other triazole-containing compounds.
Properties
CAS No. |
586988-15-0 |
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Molecular Formula |
C14H12FN5S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12FN5S/c15-11-6-2-1-5-10(11)9-21-14-19-18-13(20(14)16)12-7-3-4-8-17-12/h1-8H,9,16H2 |
InChI Key |
GAIZRBXIRJPEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=N3)F |
solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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